Calcium acetylacetonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZYYQMPRQKMAC-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014817 | |
| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-44-2 | |
| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentane-2,4-dionato)calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |
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Advanced Structural and Spectroscopic Investigations of Calcium Acetylacetonate Coordination Complexes
Solid-State Structural Elucidation of Calcium Acetylacetonate (B107027) and its Derivatives
The characterization of calcium acetylacetonate in the solid state is fundamental to understanding its chemical and physical properties. A suite of analytical techniques is employed to determine its crystal structure, phase purity, and thermal stability.
The process involves directing a beam of monochromatic X-rays onto a single crystal. carleton.edu As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. The pattern of these diffracted X-rays is collected and analyzed. The positions and intensities of the diffraction spots are used to construct a model of the electron density within the crystal, from which the atomic positions can be determined. pulstec.net This technique is powerful enough to identify different crystalline forms, or polymorphs, of a compound, which may exhibit distinct physical properties. While the principles of SCXRD are well-established for structural determination, detailed crystallographic data specifically distinguishing polymorphs of this compound are not extensively covered in readily available literature. However, the technique remains the gold standard for such structural elucidation in coordination chemistry. nih.govrsc.org
Powder X-ray diffraction (PXRD) is a crucial analytical tool for the characterization of polycrystalline materials like this compound. It serves as a primary method for phase identification and the assessment of a sample's bulk purity. Each crystalline solid possesses a unique atomic arrangement that produces a distinct diffraction pattern, which acts as a "fingerprint" for that specific phase.
In the analysis of this compound, PXRD is used to confirm that a synthesis has successfully produced the desired crystalline product. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is compared against standard patterns from databases like the ICDD-PDF2 database. frontiersin.org Sharp, well-defined peaks in the pattern indicate a highly crystalline material, whereas broad features can suggest the presence of amorphous content or very small crystallites.
Furthermore, PXRD is essential for monitoring structural changes during chemical processes, such as thermal decomposition. For instance, when this compound is heated, in-situ XRD can track its transformation into intermediate products, such as calcium carbonate (calcite), and the final product, calcium oxide. srce.hr The presence of additional peaks not corresponding to the primary phase can indicate crystalline impurities or unreacted starting materials, making PXRD an indispensable quality control technique. frontiersin.org
| Application of PXRD | Information Obtained |
| Phase Identification | Confirms the presence of the correct crystalline form of this compound. |
| Purity Assessment | Detects the presence of crystalline impurities or different phases. |
| Crystallinity Study | Sharp peaks indicate high crystallinity; broad halos suggest amorphous content. |
| Decomposition Monitoring | Identifies intermediate and final products (e.g., CaCO₃, CaO) during thermal analysis. |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides deep insight into the molecular structure and chemical bonding within this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to the local environment of the atoms and the nature of the coordination between the calcium ion and the acetylacetonate ligand. jlu.edu.cn
FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. ucv.ro When the acetylacetonate anion chelates to a metal ion, the frequencies of its characteristic vibrational bands shift compared to the free ligand. researchgate.net The C=O and C=C stretching vibrations are particularly informative. A decrease in the C=O stretching frequency upon coordination indicates a weakening of the double bond character as electron density is drawn towards the calcium ion, confirming chelation. jlu.edu.cn
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. ucv.ro The M-O (metal-oxygen) stretching vibrations, which are often weak or absent in FTIR spectra, can be observed in Raman spectra. jlu.edu.cn These bands provide direct evidence of the coordination bond between calcium and the oxygen atoms of the ligand.
Table of Representative Vibrational Frequencies for Metal Acetylacetonates (B15086760)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C=O Stretch | 1500 - 1600 | Indicates coordination of the carbonyl group to the metal center. |
| C=C Stretch | 1450 - 1550 | Reflects the electronic structure of the chelate ring. |
| CH₃ Bending | 1350 - 1450 | Associated with the methyl groups of the ligand. |
Note: Specific frequencies can vary depending on the metal ion and crystalline environment.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated. mdpi.com
Studies on calcium bis(acetylacetonate) n-hydrate reveal a multi-step decomposition process when heated in a dynamic air atmosphere. srce.hr The process begins with the loss of water molecules, followed by the decomposition of the acetylacetonate ligand, and finally the decomposition of the resulting inorganic salt. srce.hr
The decomposition pathway can be summarized in several distinct steps: srce.hr
Dehydration (Adsorbed Water): Release of physically adsorbed water molecules occurs at approximately 45-105°C. srce.hr
Dehydration (Coordinated Water): Coordinated water molecules are lost in the temperature range of 105-175°C. srce.hr
Chelate Decomposition (Step 1): The acetylacetonate ligand begins to decompose above 175°C, with a major decomposition step occurring between 175-305°C. srce.hr
Chelate Decomposition (Step 2): Further decomposition of organic fragments occurs from 305-635°C, accompanied by the formation of calcium carbonate (calcite). srce.hr
Decarboxylation: The formed calcium carbonate decomposes into calcium oxide and carbon dioxide between 635-800°C. srce.hr
Oxidation of Residue: Any remaining amorphous carbon residue is oxidized at temperatures above 800°C. srce.hr
DSC analysis complements TGA by identifying whether these decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). mdpi.com For example, dehydration and the initial ligand decomposition are typically endothermic processes.
Summary of Thermal Decomposition Stages for this compound Hydrate (B1144303)
| Temperature Range (°C) | Process | Mass Loss |
|---|---|---|
| 45 - 105 | Release of adsorbed water | Corresponds to n H₂O |
| 105 - 175 | Release of coordinated water | Corresponds to ~0.6 H₂O |
| 175 - 305 | Initial decomposition of acetylacetonate chelate | Significant mass loss |
| 305 - 635 | Further chelate decomposition, formation of CaCO₃ | Continued mass loss |
| 635 - 800 | Decarboxylation of CaCO₃ to CaO | Corresponds to loss of CO₂ |
| > 800 | Oxidation of carbon residue | Minor final mass loss |
Data derived from studies in a dynamic air atmosphere. srce.hr
Solution-Phase Structural Dynamics and Speciation of this compound
The behavior of this compound in solution is critical for applications where it is used as a precursor or catalyst. Spectroscopic techniques, particularly NMR, are invaluable for understanding its structure, dynamics, and the species present in different solvent environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. azom.com For diamagnetic complexes like this compound (Ca²⁺ has no unpaired electrons), ¹H and ¹³C NMR provide sharp signals that give detailed information about the molecular framework. magritek.com
The ¹H NMR spectrum of the coordinated acetylacetonate ligand is distinct from the free ligand, which exists in a keto-enol equilibrium. azom.com Upon chelation to calcium, the acetylacetonate ligand is locked in its enol form. srce.hr The ¹H NMR spectrum typically shows singlets for the methyne proton (-CH=) and the methyl protons (-CH₃), confirming the presence of the chelated structure. srce.hr For example, reported signals for the enolic form of the acetylacetonate chelate include a methyne proton at ~5.11 ppm and methyl protons at ~1.71 ppm. srce.hr
NMR is also uniquely suited to study dynamic processes, such as ligand exchange kinetics. nih.govnih.gov Ligand exchange refers to the process where coordinated ligands are swapped with free ligands from the solution. The rate of this exchange can influence reaction mechanisms where the complex is involved. Techniques like 2D Exchange Spectroscopy (EXSY) can be used to measure the rate constants of this process. nih.gov The rate of exchange can be affected by factors such as temperature, solvent, and the concentration of free ligand in the solution. While detailed kinetic studies specifically on this compound are not widely reported, the principles of NMR exchange spectroscopy are directly applicable to determine its ligand exchange rates. nih.gov
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₁₄CaO₄ |
| Calcium carbonate | CaCO₃ |
| Calcium oxide | CaO |
Mass Spectrometry (MS) for Investigating Solution Aggregates and Fragmentation Patterns
Mass spectrometry serves as a powerful analytical tool for the characterization of coordination complexes, providing insights into their molecular weight, stoichiometry, and structural integrity in the gas phase. For this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques offer unique advantages in studying its behavior, from aggregation in solution to its characteristic fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry is a soft ionization technique particularly well-suited for the analysis of species in solution. It allows for the transfer of ions from the condensed phase to the gas phase with minimal fragmentation, making it an ideal method for studying non-covalent interactions and solution-phase aggregates.
In the analysis of this compound, ESI-MS can be employed to investigate the presence of oligomeric species in solution. The observation of ions with mass-to-charge ratios (m/z) corresponding to species such as [Ca(acac)]+, [Ca(acac)2+Na]+, and potentially higher aggregates like [Ca2(acac)3]+ would provide direct evidence of complex formation and aggregation in the solvent system used. The relative intensities of these peaks can offer semi-quantitative insights into the stability and prevalence of these aggregates under specific solution conditions.
Collision-induced dissociation (CID) experiments within the mass spectrometer can be used to probe the fragmentation patterns of the parent ions. For the monomeric [Ca(acac)]+ ion, characteristic fragmentation would likely involve the loss of neutral acetylacetone (B45752) ligands or fragments thereof. Common neutral losses observed in the fragmentation of related metal complexes include the loss of the entire acetylacetonate ligand (99 Da), or smaller fragments such as ketene (B1206846) (CH₂=C=O, 42 Da) or acetone (B3395972) (CH₃COCH₃, 58 Da). The fragmentation cascade provides a fingerprint of the complex's structure and the strength of the metal-ligand bond.
Table 1: Representative Ions and Fragments in ESI-MS of this compound
| Ion/Fragment | Proposed Formula | m/z (approx.) |
|---|---|---|
| This compound Cation | [Ca(acac)]+ | 139 |
| Sodium Adduct of this compound | [Ca(acac)2 + Na]+ | 261 |
| Dimeric this compound Cation | [Ca2(acac)3]+ | 377 |
| Fragment Ion (Loss of acac ligand) | [Ca]+ | 40 |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry is another soft ionization technique that is particularly useful for analyzing larger, non-volatile molecules, including coordination complexes and potential oligomers that may be difficult to ionize by ESI. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, facilitating a gentle desorption and ionization of the analyte molecules.
For this compound, MALDI-MS can be instrumental in identifying higher molecular weight oligomeric species that may exist in the solid state or form during the laser desorption/ionization process. The choice of matrix is crucial to minimize fragmentation and optimize the ionization of the complex. The resulting spectrum would be analyzed for series of peaks corresponding to [Can(acac)2n-1]+ or [Can(acac)2n+Na]+, which would indicate the presence of oligomeric structures.
The fragmentation patterns observed in MALDI-MS can be influenced by the laser fluency and the nature of the matrix. Higher laser energies can induce fragmentation, providing structural information similar to that obtained from CID in ESI-MS. The fragmentation pathways would likely involve the sequential loss of acetylacetonate ligands and the formation of smaller calcium-containing clusters.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation in Solution
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of coordination complexes and monitoring their formation and stability in solution. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, and the wavelength of absorption is characteristic of the energy difference between these orbitals.
The UV-Visible spectrum of this compound is dominated by intense absorption bands in the ultraviolet region, which are primarily attributed to intra-ligand electronic transitions within the acetylacetonate ligand. The acetylacetonate anion exhibits strong π → π* transitions. Upon coordination to the calcium ion, the energies of these transitions can be perturbed. A study on magnesium and this compound complexes showed that the strong absorption band of the acetylacetone ligand at 329 nm experienced a shift to 341 nm for the calcium(II) complex, indicating complexation. This shift is a result of the interaction between the metal d-orbitals and the ligand's π-system, which alters the energy levels of the molecular orbitals.
While calcium(II) is a d⁰ metal ion and therefore does not exhibit d-d electronic transitions, which are common in transition metal complexes, the UV-Visible spectrum is still highly informative. The changes in the position and intensity of the ligand-based absorption bands upon addition of a calcium salt to a solution of acetylacetone can be used to study the stoichiometry and stability of the complex formed in solution. Methods such as the mole-ratio method or Job's method of continuous variation can be employed to determine the metal-to-ligand ratio in the complex. Furthermore, solvent effects on the UV-Visible spectrum can provide insights into the nature of the complex in different chemical environments.
Table 2: Electronic Transitions in this compound
| Transition | Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 250 - 350 | Intra-ligand transition within the acetylacetonate ligand, sensitive to coordination with the calcium ion. |
Advanced Spectroscopic Probes for Electronic Structure and Bonding in this compound
Advanced spectroscopic techniques that utilize X-ray radiation provide detailed information about the elemental composition, chemical states, and the local atomic and electronic structure of materials. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are particularly powerful for characterizing the bonding and coordination environment of the calcium ion in this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS analysis provides characteristic binding energies for the core-level electrons of calcium (Ca 2p), oxygen (O 1s), and carbon (C 1s). The Ca 2p spectrum is expected to show a spin-orbit split doublet (Ca 2p₃/₂ and Ca 2p₁/₂) with binding energies characteristic of the Ca²⁺ oxidation state. The O 1s spectrum can often be deconvoluted into components representing the different chemical environments of the oxygen atoms, namely the oxygens coordinated to the calcium ion and potentially oxygen from adventitious surface contamination. The C 1s spectrum can also be resolved into multiple peaks corresponding to the different types of carbon atoms in the acetylacetonate ligand: the methyl carbons (C-H), the methylene (B1212753) carbon (C-C), and the carbonyl carbons (C=O). The binding energies of these peaks provide direct information about the chemical bonding within the complex.
Table 3: Representative XPS Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) (Approximate) | Chemical Environment |
|---|---|---|---|
| Calcium | Ca 2p₃/₂ | 347.0 - 348.0 | Ca²⁺ in a coordination complex |
| Calcium | Ca 2p₁/₂ | 350.5 - 351.5 | Ca²⁺ in a coordination complex |
| Oxygen | O 1s | 531.0 - 532.0 | Oxygen in the acetylacetonate ligand coordinated to calcium |
| Carbon | C 1s | ~284.8 | Adventitious carbon (for calibration) |
| Carbon | C 1s | ~285.0 - 286.0 | Methyl and methylene carbons in the acetylacetonate ligand |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy is a technique that provides information on the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a synchrotron radiation source to a range where core electrons can be excited. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, Ca K-edge and L-edge XANES can be particularly informative. The Ca K-edge spectrum, which results from the excitation of a 1s core electron, is sensitive to the coordination geometry and symmetry of the calcium site. The pre-edge features in the K-edge XANES spectrum are related to 1s to 3d transitions and their intensity is correlated with the degree of distortion from a centrosymmetric environment. The main edge position is sensitive to the oxidation state of the calcium ion.
The Ca L-edge XANES, arising from the excitation of 2p electrons, provides complementary information about the unoccupied 3d orbitals of the calcium ion. The fine structure of the L-edge is unique to the local structure of the calcium atom and can be used as a fingerprint for its coordination environment. Analysis of the XANES spectra can thus reveal details about the coordination number and the geometry of the calcium center in this compound.
Table 4: Information Derived from XAS of this compound
| XAS Region | Probe | Information Obtained |
|---|---|---|
| Ca K-edge XANES | 1s electron excitation | Oxidation state, coordination geometry, and site symmetry of the calcium ion. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Defect Analysis (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. However, its direct application to pure, stoichiometric this compound is generally not feasible. The calcium ion in this compound exists in the Ca(II) oxidation state, which has a closed-shell electron configuration ([Ar]) and therefore contains no unpaired electrons. As a result, pure this compound is a diamagnetic species, rendering it "EPR-silent."
Despite the inherent diamagnetic nature of the Ca(II) center, EPR spectroscopy can become a relevant and insightful tool for the analysis of this compound complexes under specific circumstances, primarily through the introduction of paramagnetic centers via doping or the presence of lattice defects.
Applicability in Doped Systems
EPR spectroscopy is extensively used to probe the local environment of paramagnetic dopant ions within a diamagnetic host lattice. If this compound were to be doped with a small amount of a paramagnetic metal ion, such as Mn(II), Cu(II), or a lanthanide ion, EPR could provide detailed information about the dopant's spin state, its coordination environment, and its interaction with the surrounding acetylacetonate ligands.
For instance, studies on other calcium-based materials, such as calcium phosphates doped with various cations (e.g., Mn²⁺, Cu²⁺, Fe³⁺), have demonstrated the utility of EPR in identifying the presence and location of these impurity centers. nih.govnih.gov In a hypothetical scenario where a paramagnetic ion substitutes a Ca(II) ion in the this compound lattice, the resulting EPR spectrum would be sensitive to:
The coordination geometry around the dopant ion.
Hyperfine interactions between the unpaired electron(s) of the dopant and its own nucleus, as well as superhyperfine interactions with neighboring nuclei (e.g., ¹H or ¹³C from the acetylacetonate ligands). These interactions can provide information about the covalent character of the metal-ligand bonds.
The electronic spin state of the dopant ion.
Analysis of Defects
EPR spectroscopy is also a highly sensitive technique for the detection and characterization of various types of point defects in crystalline solids, provided these defects possess unpaired electrons. unito.it In the context of this compound, such defects could potentially be generated through processes like irradiation (e.g., with X-rays or gamma rays) or during synthesis.
A standard approach for studying EPR-silent materials is to create radiation-induced defects, which can then be investigated by EPR. nih.gov Potential paramagnetic defects in an irradiated this compound matrix could include:
Radicals formed on the acetylacetonate ligand through the loss or gain of an electron.
Electron or hole traps associated with vacancies or interstitial atoms in the crystal lattice.
Reactivity and Mechanistic Studies of Calcium Acetylacetonate in Transformative Processes
Thermal Decomposition Mechanisms of Calcium Acetylacetonate (B107027)
The thermal decomposition of calcium acetylacetonate, particularly its hydrate (B1144303) form (Ca(C₅H₇O₂)₂·nH₂O), is a multi-step process involving dehydration, chelate decomposition, and final conversion to calcium oxide. srce.hr Studies utilizing simultaneous Differential Thermal and Thermo-Gravimetric Analysis (DTA/TGA) have elucidated a sequence of six primary processes when the compound is heated in a dynamic air atmosphere. srce.hr The material is thermally stable up to 175°C, after which decomposition begins. srce.hr
The initial stages involve the loss of water molecules. Adsorbed water is released between 45-105°C, followed by coordinated water molecules in the 105-175°C range. srce.hr The core chelate structure then decomposes in two main steps, centered at approximately 285°C and 386°C, leading to the formation of calcium carbonate. srce.hr This intermediate product, calcite, subsequently undergoes decarboxylation between 635°C and 800°C to yield calcium oxide. srce.hr At temperatures above 800°C, any amorphous carbon residue from incomplete oxidation is burned off. srce.hr
| Temperature Range (°C) | Process | Resulting Product(s) |
|---|---|---|
| 45 - 105 | Release of adsorbed water | Ca(acac)₂·~0.6H₂O |
| 105 - 175 | Release of coordinated water | Anhydrous Ca(acac)₂ |
| 175 - 635 | Two-step chelate decomposition | Calcium Carbonate (CaCO₃), Amorphous Carbon |
| 635 - 800 | Decarboxylation of Calcite | Calcium Oxide (CaO) |
| > 800 | Oxidation of carbon residue | Calcium Oxide (CaO) |
For applications like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), understanding the gas-phase decomposition products is critical for controlling film growth and purity. While specific studies on the gas-phase pyrolysis of this compound are not extensively detailed, the decomposition pathways can be inferred from research on analogous metal acetylacetonate precursors, such as those of hafnium(IV) and aluminium(III). asianpubs.orgrsc.orgsemanticscholar.org
The primary decomposition step in the gas phase is typically the release of the acetylacetonate ligand. rsc.orgelsevierpure.com This intact ligand can then undergo further thermal reactions. asianpubs.org Common secondary decomposition products identified in the pyrolysis of other metal acetylacetonates (B15086760) include acetone (B3395972), ketene (B1206846), and carbon dioxide. asianpubs.orgsemanticscholar.org For example, studies on hafnium(IV) acetylacetonate identified acetylacetone (B45752) as the main initial gas product, which then decomposes into species like acetone and 4,6-dimethyl-2H-pyran-2-one. asianpubs.org Similarly, research on aluminium acetylacetonate decomposition identified acetylacetone, acetone, and ketene as significant products. rsc.orgsemanticscholar.org These findings suggest a general pathway where the Ca-O bond breaks, releasing the ligand, which then fragments into smaller, volatile organic molecules.
| Product Type | Likely Chemical Species | Origin |
|---|---|---|
| Primary | Acetylacetone | Direct release of the ligand from the complex |
| Secondary | Acetone | Thermal decomposition of acetylacetone |
| Secondary | Ketene | Thermal decomposition of acetylacetone |
| Secondary | Carbon Dioxide | Further oxidation/decomposition of organic fragments |
In situ spectroscopic techniques are indispensable for monitoring the real-time chemical and physical transformations of this compound during heating. High-temperature Fourier-transform Infra-Red (FTIR) spectroscopy has been effectively used to track the evolution of solid-phase intermediates. srce.hr For this compound, FTIR analysis of samples treated at various temperatures shows the gradual disappearance of bands associated with the acetylacetonate ligand and the emergence of characteristic bands for calcium carbonate. srce.hr For instance, the distinct bands of calcite become apparent in samples treated at temperatures as low as 300°C and grow in intensity up to 600°C, before diminishing as the sample is heated to 800°C, consistent with the subsequent decomposition to calcium oxide. srce.hr
Mass spectrometry, often coupled with gas chromatography (GC-MS), is a primary tool for identifying the volatile products evolved during thermal decomposition. asianpubs.org In studies of similar metal-organic precursors, these techniques allow for the unambiguous identification of gas-phase species, confirming the decomposition pathways of the organic ligands. asianpubs.orgrsc.org In situ UV-vis spectroscopy has also been employed to study the decomposition kinetics of other metal acetylacetonates, such as copper(II) acetylacetonate, by monitoring changes in absorbance, which can be correlated with the concentration of the precursor. elsevierpure.comresearchgate.net These methods provide crucial kinetic data, such as reaction order and activation energy, under various conditions. elsevierpure.comresearchgate.net
During pyrolysis and calcination, this compound undergoes significant solid-state transformations. The process begins with the endothermic removal of water, followed by the exothermic decomposition of the organic chelate structure. srce.hr The primary solid intermediate formed is calcium carbonate in the calcite crystal form. srce.hr The formation of this intermediate is a key step in the solid-state reaction pathway.
The subsequent calcination of this calcium carbonate intermediate to calcium oxide is a well-studied process that is often limited by mass transfer effects, particularly the diffusion of the evolved carbon dioxide through the porous product layer. researchgate.net The atmosphere plays a critical role; a high partial pressure of CO₂ can inhibit the rate of decomposition. researchgate.net The controlled thermal decomposition can lead to an increase in the porosity of the solid material. researchgate.net The final solid product, after heating to a sufficiently high temperature (e.g., 800°C in air), is a white crystalline powder of calcium oxide (CaO). srce.hr The complete removal of carbon residue may require even higher temperatures, ensuring the purity of the final oxide material. srce.hr
Ligand Exchange and Adduct Formation Reactions of this compound
Ligand substitution is a fundamental reaction for this compound, beginning with its synthesis. The formation of the complex in aqueous media occurs via a ligand substitution mechanism where the acetylacetonate anion (acac⁻) displaces water molecules from the hydrated calcium ion, [Ca(H₂O)₆]²⁺. This type of reaction is a form of nucleophilic substitution at the metal center. cbspd.com
The mechanisms of ligand substitution for metal complexes can be broadly classified as dissociative (D), associative (A), or interchange (I). libretexts.orgoup.com In a dissociative mechanism, a ligand first departs from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, an associative mechanism involves the initial formation of a higher-coordination-number intermediate. libretexts.org For many octahedral complexes, dissociative pathways are common.
While specific kinetic and thermodynamic parameters for ligand substitution on this compound are not widely documented, the principles governing these reactions are well-established. The stability of the complex is described by its formation constant (βn), with a higher value indicating greater thermodynamic stability. cbspd.com However, thermodynamic stability does not necessarily correlate with kinetic inertness; a stable complex may still undergo rapid ligand exchange. cbspd.com The rates of these reactions are influenced by factors such as the nature of the entering and leaving groups, the solvent, and temperature. core.ac.uk
The coordination sphere of the calcium ion in this compound is not limited to two acetylacetonate ligands. It can be expanded through the formation of adducts or by incorporating different types of ligands to form mixed-ligand complexes. chesci.comwikipedia.org Adduct formation is common, as seen in the hydrated form of this compound, where water molecules coordinate to the calcium center. srce.hr Similarly, other metal acetylacetonates, like nickel(II) bis(acetylacetonate), readily form aquo-adducts such as [Ni(acac)₂(H₂O)₂]. wikipedia.org
Mixed-ligand complexes can be synthesized by reacting this compound with other potential ligands. For example, studies on other divalent metals have shown the formation of complexes like [M(acac)₂(caffeine)n], where caffeine (B1668208) acts as an additional monodentate ligand. chesci.com This demonstrates the capacity of the M(acac)₂ core to bind other molecules.
Furthermore, there is potential for the formation of heterobimetallic acetylacetonates, where two different metal centers are bridged by ligands. Gas-phase association reactions involving mixed-metal acetylacetonate complexes have been observed using mass spectrometry, indicating the feasibility of forming such species. ysu.edu These complex structures are of interest in materials science and catalysis.
Hydrolysis and Solvolysis Reactions of this compound
This compound, a coordination complex, exhibits reactivity in various solvents, which is fundamental to its application as a precursor in materials synthesis. Its behavior in aqueous and non-aqueous media is primarily governed by ligand substitution and the stability of the chelate ring.
Reaction Pathways in Aqueous and Non-Aqueous Solvents
The formation and decomposition of this compound in solution are essentially solvolysis reactions. In an aqueous environment, the formation of the complex involves a ligand substitution mechanism. Calcium ions (Ca²⁺) exist as hydrated aqua complexes, and the acetylacetonate anion (acac⁻) displaces the coordinated water molecules to form the stable chelate structure. The reaction equilibrium is pH-dependent; the addition of a base is typically required to deprotonate acetylacetone (Hacac), thereby generating the acetylacetonate anion and driving the complex formation.
The hydrolysis of the complex in acidic aqueous solutions leads to the protonation of the acetylacetonate ligand, reforming acetylacetone and releasing the calcium ion. The compound is described as being slightly soluble in water and methanol (B129727) but more readily soluble in acidic water, which facilitates this decomposition pathway. nih.govmdpi.comfengchengroup.com
In non-aqueous solvents, the solvolysis pathways can differ. While this compound is sparingly soluble in many organic solvents like ethanol (B145695) and benzene, it is more easily dissolved in methanol. mdpi.comfengchengroup.com In alcoholic solvents, a reaction analogous to hydrolysis can occur, where alcohol molecules (alkolysis) can participate in ligand exchange or substitution reactions, particularly under heating. This is a key mechanism in its use for sol-gel synthesis in non-aqueous systems. For instance, in the synthesis of tungsten oxide films from a tungsten acetylacetonate precursor, hydrothermal treatment in an alcohol solution was found to cause a partial destructive substitution of the acetylacetonate ligands by alkoxyl groups derived from the solvent. mdpi.com A similar mechanism can be inferred for this compound in alcohol-based systems under hydrothermal or solvothermal conditions.
Role in Sol-Gel and Hydrothermal Synthesis Processes
This compound serves as a valuable precursor in both sol-gel and hydrothermal synthesis methods for producing calcium-containing materials. Its utility stems from its solubility in certain organic solvents and its well-defined thermal decomposition behavior. srce.hr
In sol-gel synthesis , this compound is often the preferred calcium source for non-aqueous routes. It can be dissolved in an organic solvent, often an alcohol, along with other metal-organic precursors. This solution (the "sol") undergoes hydrolysis and condensation reactions, typically initiated by the controlled addition of water or by heating, to form a three-dimensional metal-oxide network (the "gel"). This compound's role is to provide a homogeneous distribution of calcium ions within the initial sol. Upon subsequent heat treatment (calcination) of the gel, the organic acetylacetonate ligands are thermally removed, yielding a pure, nano-structured calcium-containing oxide or ceramic. rsc.orgresearchgate.net This method has been successfully used to synthesize calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), where this compound was the calcium precursor. rsc.orgresearchgate.net
In hydrothermal synthesis , the precursor is heated in an aqueous or non-aqueous solvent in a sealed vessel (autoclave) above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution, reaction, and crystallization of materials. When this compound is used, it decomposes in situ to provide the calcium ions necessary for the formation of the desired product. The acetylacetonate ligand can be hydrolyzed or undergo solvolysis, and its decomposition products are removed during the subsequent washing and drying steps. While specific mechanistic studies for this compound in hydrothermal processes are not extensively detailed, the general principle involves its decomposition to form a calcium-containing intermediate that then crystallizes into the final product. The process allows for the synthesis of crystalline nanoparticles with controlled size and morphology. nih.gov
Oxidative Stability and Redox Behavior of this compound
The stability of this compound towards oxidation and its redox characteristics are critical for its application as a heat stabilizer and material precursor. The redox behavior is primarily associated with the acetylacetonate ligand, as the Ca(II) ion is redox-inactive under typical conditions.
The oxidative stability of this compound has been systematically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) in a dynamic air atmosphere. srce.hr The hydrated form, Calcium(II) bis(acetylacetonate) n-hydrate, is thermally stable up to approximately 175°C. srce.hr Beyond this temperature, it undergoes a multi-step oxidative decomposition. The process involves the initial loss of adsorbed and coordinated water molecules at lower temperatures, followed by the decomposition of the organic chelate structure at higher temperatures. The final products of this oxidative decomposition are calcium carbonate (CaCO₃) and, ultimately, calcium oxide (CaO) at very high temperatures. srce.hr
The distinct stages of thermal decomposition in air highlight its oxidative breakdown pathway. Traces of amorphous carbon, resulting from incomplete oxidation of the organic ligand, can also be oxidized and removed at temperatures above 800°C. srce.hr
| Temperature Range (°C) | Process | Resulting Product(s) |
|---|---|---|
| 45–105 | Release of adsorbed water | Partially dehydrated complex |
| 105–175 | Release of coordinated water | Anhydrous Ca(acac)₂ |
| 175–635 | Two-step decomposition of the acetylacetonate chelate | Calcium Carbonate (Calcite) |
| 635–800 | Decarboxylation of calcium carbonate | Calcium Oxide |
| > 800 | Oxidation of amorphous carbon residue | Calcium Oxide |
This interactive table summarizes the thermal decomposition stages of this compound n-hydrate in a dynamic air atmosphere, based on data from TGA/DTA studies. srce.hr
The redox behavior of this compound is centered on the acetylacetonate (acac) ligand rather than the metal ion. The Ca²⁺ ion does not have accessible redox states. However, the acac ligand itself can be redox-active. rsc.org Studies on transition metal acetylacetonate complexes have shown that the acac ligand can be oxidized. mdpi.comrsc.org For instance, cyclic voltammetry of some chromium(III) acetylacetonate complexes shows a reversible oxidation event that is assigned as ligand-centered. rsc.org Similarly, manganese(III) acetylacetonate is used as a one-electron oxidant in organic synthesis, a process that involves the reduction of Mn(III) to Mn(II). wikipedia.org While these examples involve redox-active transition metals that influence the ligand's potential, they demonstrate the capability of the acac ligand to participate in electron transfer processes. For this compound, while it is noted to react with oxidants, specific electrochemical data such as its redox potential are not widely reported, reflecting the dominant stability of the Ca(II) ion. nih.gov
Applications of Calcium Acetylacetonate in Advanced Materials Synthesis and Catalysis
Precursor for Oxide Materials via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
The utility of metal β-diketonate complexes, such as calcium acetylacetonate (B107027), as precursors for the deposition of oxide films through CVD and ALD has been the subject of extensive research. azonano.com These deposition techniques are favored for their capacity to produce highly conformal and homogeneous thin films with atomic-level thickness control. azonano.com
Calcium acetylacetonate is utilized as a precursor for the synthesis of calcium oxide (CaO) thin films. In a typical CVD or ALD process, the vaporized this compound is introduced into a reaction chamber where it thermally decomposes on a heated substrate, resulting in the deposition of a CaO film. The properties of the resulting film, such as crystallinity and orientation, are highly dependent on the deposition temperature and other process parameters. For instance, as-deposited CaO films have been shown to be (200)-oriented. researchgate.net
A notable characteristic of CaO films is their hygroscopic nature, readily reacting with ambient moisture to form calcium hydroxide (B78521) [Ca(OH)₂]. researchgate.net This transformation can be either a desired outcome for specific applications or a challenge to be managed, for example, by applying a protective capping layer like aluminum oxide (Al₂O₃) to preserve the integrity of the CaO film. researchgate.net
Table 1: Deposition Parameters and Properties of Calcium Oxide Films
| Parameter | Value/Characteristic | Reference |
| Precursor | This compound | scispace.com |
| Deposition Technique | ALD | researchgate.net |
| Co-reactant | Water | researchgate.net |
| Deposition Temperature | 205–300 °C | researchgate.net |
| As-deposited Orientation | (200) | researchgate.net |
| Post-annealing Orientation (with Al₂O₃ cap) | (111) at 900 °C | researchgate.net |
| Refractive Index | 1.75–1.80 | researchgate.net |
| Hygroscopicity | Converts to Ca(OH)₂ upon air exposure | researchgate.net |
This compound is a versatile precursor for the fabrication of complex multicomponent oxide films, where the incorporation of calcium is crucial for achieving desired material properties.
Calcium-containing perovskites, such as calcium titanate (CaTiO₃) and calcium manganite (CaMnO₃), are of significant interest for their diverse electronic and catalytic properties. CaTiO₃ is a dielectric material often used in the manufacturing of electronic devices. nih.gov CaMnO₃ is investigated for its thermoelectric and catalytic capabilities. researchgate.netdtu.dk
The synthesis of these materials in thin film form can be achieved through techniques like pulsed laser deposition and sputtering, followed by annealing. dtu.dkresearchgate.net While direct CVD or ALD using this compound for these specific perovskites is a subject of ongoing research, the fundamental principles of using metal acetylacetonates (B15086760) as precursors for oxide nanoparticles are well-established. scispace.com For instance, a two-step synthesis approach has been successfully used to grow CaMnO₃ films, involving the deposition of a (Ca,Mn)O film followed by an annealing step to form the desired perovskite phase. dtu.dk
Table 2: Properties of CaMnO₃ Thin Films
| Property | Value | Conditions | Reference |
| Resistivity | 0.077 Ωcm | at 500 °C (on M-plane sapphire) | dtu.dk |
| Seebeck Coefficient | -350 µV K⁻¹ | Decreasing with temperature | dtu.dk |
| Crystal Structure | Distorted perovskite | After annealing at 800 °C | dtu.dk |
In the realm of high-temperature superconductors, calcium doping in yttrium barium copper oxide (YBCO, YBa₂Cu₃O₇-δ) thin films has been shown to enhance critical current density. nsf.gov this compound can be employed as a precursor to introduce calcium as a dopant during the film growth process, often carried out by techniques like pulsed laser deposition. arxiv.org The partial substitution of Y³⁺ by Ca²⁺ increases the hole carrier density, which can mitigate the current-blocking effect of grain boundaries in polycrystalline YBCO films. arxiv.org This improvement in transport properties is crucial for the practical application of YBCO in high-field magnets and power transmission cables. nsf.gov
Table 3: Effect of Calcium Doping on YBCO Thin Films
| Parameter | Effect of Ca Doping | Reference |
| Critical Current Density (Jc) | Increased | nsf.gov |
| Grain Boundary Current (Jgb) | Enhanced | arxiv.org |
| Critical Temperature (Tc) | Moderate decrease | nih.gov |
Calcium-aluminum oxide systems are explored for their potential as dielectric materials. The deposition of aluminum oxide (Al₂O₃) films using aluminum acetylacetonate as a precursor via MOCVD is well-documented. researchgate.netscite.ai By co-dosing with a calcium precursor like this compound, it is possible to synthesize calcium-aluminum oxide films. These composite materials can exhibit tailored dielectric properties. For example, calcium copper titanate (CaCu₃Ti₄O₁₂), a material with a giant dielectric constant, can be synthesized from precursor routes and incorporated into polymer composite films for flexible electronic applications. researchgate.netdaneshyari.com The synthesis of phase-pure CaCu₃Ti₄O₁₂ can be achieved at temperatures as low as 680°C from a complex oxalate (B1200264) precursor. researchgate.net
This compound also finds application as a forming agent in the production of transparent conductive films and other functional coatings. nanotrun.comfengchengroup.comnbinno.com Transparent conducting oxides (TCOs) are essential components in a variety of optoelectronic devices, including solar cells, flat-panel displays, and touch screens. wikipedia.orgnih.gov While indium tin oxide (ITO) is the most common TCO, research into alternative materials is ongoing. svc.org Calcium can be used as a p-type dopant in certain TCOs to enhance their conductivity. nih.govresearchgate.net The use of this compound in CVD or other coating processes facilitates the creation of uniform, functional surfaces such as heat-reflecting glass films, which improve energy efficiency in architectural and automotive applications. fengchengroup.comnbinno.com
Multicomponent Oxide Films (e.g., Ferroelectrics, Superconductors, Dielectrics, Electrodes)
Synthesis of Nanostructured Calcium Compounds and Composites
This compound serves as a versatile and highly effective precursor in the fabrication of a wide array of nanostructured calcium-containing materials. Its solubility in organic solvents and predictable thermal decomposition characteristics make it an ideal candidate for various wet-chemical synthesis routes, enabling precise control over the size, morphology, and composition of the final products.
Hydrothermal and Solvothermal Synthesis of this compound-derived Nanoparticles
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline nanoparticles at elevated temperatures and pressures. In these processes, this compound can be used as a calcium source, which decomposes in a heated and pressurized solvent (water for hydrothermal, an organic solvent for solvothermal) to form calcium ions. These ions then react with other precursors in the solution to nucleate and grow into nanoparticles.
For instance, the synthesis of calcium oxide (CaO) nanoparticles can be achieved via these methods. stmjournals.indergipark.org.tr While many studies utilize precursors like calcium acetate (B1210297) or calcium carbonate from natural sources, the principles apply to organometallic precursors like this compound, which offers advantages in solubility and reaction control. stmjournals.indergipark.org.trdergipark.org.tr The choice of solvent, temperature, pressure, and reaction time significantly influences the resulting nanoparticle characteristics. For example, using ethylene (B1197577) glycol as a solvent in a microwave-assisted solvothermal process has been shown to produce CaO nanoparticles with average particle sizes in the range of 18-25 nm. stmjournals.in Hydrothermal synthesis using waste materials like snail shells as a calcium source has yielded CaO nanoparticles with an average crystallite size of approximately 43 nm. dergipark.org.trdergipark.org.tr The acetylacetonate ligand can also play a role in controlling the particle growth by temporarily capping the nanoparticle surface, influencing the final morphology.
Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Calcium-based Nanoparticles This table illustrates typical parameters for the synthesis of CaO nanoparticles, a potential product from this compound-derived processes.
| Precursor Source | Method | Temperature (°C) | Resulting Material | Average Particle Size (nm) | Reference |
|---|---|---|---|---|---|
| Calcium Acetate | Microwave Solvothermal | - | CaO | 18-25 | stmjournals.in |
| Snail Shells (CaCO₃) | Hydrothermal | - | CaO | 43-50 | dergipark.org.trdergipark.org.tr |
Template-Assisted Growth and Self-Assembly of Nanostructures
The creation of highly ordered nanostructures often relies on template-assisted methods or spontaneous self-assembly. This compound can be a key ingredient in these bottom-up fabrication strategies.
In template-assisted synthesis, a pre-existing nanostructured material (e.g., porous alumina, surfactant micelles, or block copolymers) acts as a scaffold. A solution containing this compound is introduced, and through processes like hydrolysis or thermal decomposition, a calcium-containing phase is deposited within the template's pores or onto its surface. Subsequent removal of the template yields a nanostructure that is a replica of the original scaffold.
Self-assembly is the spontaneous organization of individual components (nanoparticles) into larger, ordered structures, driven by interactions like van der Waals forces, electrostatic forces, or capillary forces. umich.eduatomfair.com Nanoparticles synthesized using this compound can be functionalized to induce self-assembly into complex architectures such as chains, sheets, and superlattices. umich.edu The ability to control particle size and surface chemistry during the initial synthesis is crucial for achieving desired self-assembled structures. This process is fundamental to creating materials with unique collective properties for applications in electronics and sensing. umich.edunih.gov
Role in Sol-Gel and Precipitation Routes for Ceramic Powders
This compound is particularly valuable in sol-gel and precipitation methods for producing high-purity, homogeneous ceramic powders. vu.ltresearchgate.net The sol-gel process involves the transition of a solution of molecular precursors (a 'sol') into a gel-like network.
A notable application is the synthesis of calcium hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), a key bioceramic material used for bone and teeth implants. vu.ltsemanticscholar.org In this process, this compound is used as the calcium precursor, often dissolved in an alcohol, and combined with a phosphorus precursor such as an alkyl phosphate (B84403) or phosphite. vu.lt The mixture is aged to form a gel, which is then dried and calcined at high temperatures (e.g., 1000 °C) to yield the final crystalline hydroxyapatite powder. vu.ltsemanticscholar.org The use of this compound allows for a non-aqueous route that can provide better control over stoichiometry and phase purity compared to aqueous precipitation methods. vu.lt The nature of the chosen phosphorus precursor has been shown to directly influence the phase purity of the final product. vu.lt
Table 2: Sol-Gel Synthesis of Hydroxyapatite Using this compound
| Calcium Precursor | Phosphorus Precursor Examples | Ca/P Molar Ratio | Calcination Temperature (°C) | Final Product | Reference |
|---|---|---|---|---|---|
| This compound dihydrate | Trimethyl phosphate, Tributyl phosphate, Triethyl phosphite | 1.67 | 1000 | Calcium Hydroxyapatite (HA) | vu.lt |
Fabrication of Calcium-containing Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites where organic and inorganic components are integrated at the molecular or nanometer scale. rsc.org This combination can lead to materials with novel properties that are not achievable with either component alone. rsc.orgnih.gov this compound can be used to introduce the inorganic calcium component into a polymer matrix.
Due to its solubility in organic solvents, it can be homogeneously mixed with polymer precursors or dissolved in a polymer solution. Subsequent in-situ hydrolysis and condensation reactions (a sol-gel process within the polymer) or thermal decomposition can lead to the formation of finely dispersed calcium-based nanoparticles within the organic matrix. nih.gov This approach is used to create biocomposites for hard tissue regeneration, where a bioresorbable polymer is combined with a calcium phosphate phase to mimic the structure of natural bone. nih.gov The acetylacetonate ligand can facilitate compatibility between the inorganic precursor and the organic polymer matrix before being removed during the conversion to the final inorganic phase.
Catalytic Applications and Precursors in Organic and Polymer Chemistry
Beyond materials synthesis, this compound is recognized for its utility as a catalyst and a precursor to catalytic species in various chemical transformations. nbinno.comamericanelements.comacetylacetone.com.cnfengchengroup.com Its organometallic nature makes it a valuable tool for facilitating reactions in organic and polymer chemistry. nbinno.comamericanelements.com
This compound as a Catalyst or Co-catalyst in Organic Transformations (e.g., Esterification, Transesterification)
This compound can function directly as a catalyst or be converted into a more active catalytic species, typically calcium oxide (CaO), for important organic reactions like esterification and transesterification. nanotrun.comfinechem-mirea.ru These reactions are fundamental in the production of fine chemicals, pharmaceuticals, and biofuels.
In transesterification, a key process for producing biodiesel from vegetable oils, calcium-based catalysts are a promising heterogeneous option. nih.govbeilstein-journals.orgnih.gov While many studies focus on CaO derived from waste shells or calcined calcium carbonate, this compound can serve as a high-purity precursor to generate highly active nano-CaO catalysts with large surface areas. The basic sites on the CaO surface are crucial for the catalytic mechanism, which involves the deprotonation of an alcohol to form a nucleophilic alkoxide ion that then attacks the carbonyl group of the ester. researchgate.net
Research has also shown that this compound can act as a catalyst for the transesterification of methyl methacrylate (B99206) with dimethylaminoethanol (B1669961) to synthesize DMA. nanotrun.com In the esterification of glycerol (B35011) with higher carboxylic acids, the catalytic activity of various calcium compounds has been studied, revealing that calcium derivatives can significantly increase the conversion of the starting materials. finechem-mirea.ru The use of calcium-based catalysts is often favored due to their low cost and reduced environmental impact compared to other catalytic systems. nih.govutp.edu.my
Table 3: Catalytic Activity of Calcium Compounds in Organic Reactions
| Reaction | Catalyst Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Transesterification | This compound | Methyl methacrylate, Dimethylaminoethanol | Effective catalyst for DMA synthesis. | nanotrun.com |
| Transesterification | CaO-based catalysts | Vegetable Oils, Alcohols | Heterogeneous CaO is a promising catalyst for biodiesel production. | nih.govbeilstein-journals.orgnih.gov |
| Esterification | Calcium derivatives (e.g., Calcium glyceroxide) | Glycerol, Oleic acid | Catalytic activity increases conversion and selectivity for monoglycerides. | finechem-mirea.ru |
Role in Polymerization Reactions and Ring-Opening Polymerization
This compound serves as a versatile and effective catalyst in various polymerization reactions, demonstrating significant utility in the synthesis of polymers such as polyolefins and acrylates. mcc-hamburg.de Its catalytic activity facilitates the formation of polymer chains and allows for control over their structure and properties, enabling the production of materials with specific mechanical, thermal, and chemical characteristics. mcc-hamburg.de The organometallic nature of this compound allows it to act as an initiator or catalyst in processes like the transesterification of methyl methacrylate (MMA) with dimethylaminoethanol (DMAE). nanotrun.com
A particularly noteworthy application is its role in ring-opening polymerization (ROP), a critical process for producing biodegradable and biocompatible polyesters. Research has demonstrated the efficacy of this compound as a catalyst for the polymerization of cyclic esters like glycolide (B1360168), and for the copolymerization of glycolide with ε-caprolactone and L-lactide. acs.org This catalytic capability is crucial in the synthesis of polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical field. nanotrun.com Calcium-based catalysts, in general, are valued in this area due to their biocompatibility. acs.orgfigshare.com
The interactive table below summarizes the catalytic roles of this compound in various polymerization reactions.
| Polymerization Type | Monomer(s) | Role of this compound | Resulting Polymer/Product |
| Ring-Opening Polymerization | Glycolide, ε-Caprolactone, L-Lactide | Catalyst | Biodegradable Polyesters (e.g., PGLA, PCL) acs.org |
| Transesterification | Methyl Methacrylate (MMA), Dimethylaminoethanol (DMAE) | Catalyst | N,N-dimethylaminoethyl methacrylate (DMAEMA) nanotrun.com |
| General Polymerization | Olefins, Acrylates | Catalyst | Polyolefins, Polyacrylates mcc-hamburg.de |
| Resin Curing | Epoxy Resins, Cyanate-modified Epoxy Resins | Hardening Accelerator, Cross-linking Agent | High-performance thermoset resins nanotrun.comacetylacetone.com.cnfengchengroup.com |
Heterogeneous Catalysis Derived from this compound Precursors (e.g., oxide catalysts)
While this compound itself is often used as a homogeneous catalyst soluble in organic media, it also serves as a valuable precursor for the synthesis of heterogeneous catalysts. americanelements.com Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many large-scale industrial chemical processes. wikipedia.org
A key example is the generation of calcium oxide (CaO) catalysts. Through thermal decomposition (calcination), this compound can be converted into highly pure and reactive calcium oxide. This resulting CaO is a potent heterogeneous catalyst used in various organic transformations, most notably in the transesterification of vegetable oils to produce biodiesel. The use of a precursor like this compound allows for better control over the particle size and surface properties of the final oxide catalyst compared to using common inorganic salts.
This precursor-to-catalyst pathway is detailed in the table below.
| Precursor | Derived Heterogeneous Catalyst | Synthesis Method | Key Catalytic Application |
| This compound | Calcium Oxide (CaO) | Thermal Decomposition (Calcination) | Transesterification (e.g., Biodiesel Production) |
| This compound | Calcium Hydroxyapatite (Ca10(PO4)6(OH)2) | Sol-Gel Process followed by Calcination | (Potential for various catalytic applications) vu.lt |
Emerging Applications of this compound in Advanced Manufacturing
Precursor Component in Additive Manufacturing and 3D Printing of Functional Materials
The field of additive manufacturing, or 3D printing, is rapidly evolving to create functional materials with complex geometries. mdpi.com Metal acetylacetonates are emerging as useful precursors in this domain, particularly in the formulation of specialized "inks" for printing advanced materials like sol-gel glasses. digitellinc.com
This compound can serve as a precursor component in bio-inks or material formulations for 3D printing. For instance, in 3D bioprinting, calcium ions are often used to crosslink hydrogels like alginate, forming stable structures. nih.gov this compound, with its solubility in organic solvents, offers a route to incorporate a calcium source into non-aqueous ink systems. Furthermore, its thermal decomposition properties allow it to be a precursor for creating inorganic calcium-based phases, such as calcium phosphate ceramics or calcium oxide, within a printed structure after a post-printing heat treatment. This is analogous to the use of other metal acetylacetonates for 3D printing color-filter glasses, where the precursor is incorporated into an ink and then converted to a functional oxide within the glass matrix upon sintering. digitellinc.com
The table below outlines potential roles for this compound in 3D printing.
| 3D Printing Technology | Role of this compound | Potential Functional Material |
| Direct Ink Writing (DIW) | Precursor for inorganic phase in sol-gel ink | Calcium-doped silica (B1680970) glasses, optical filters digitellinc.com |
| Extrusion-Based Bioprinting | Source of Ca²⁺ ions for crosslinking | Alginate-based hydrogel scaffolds nih.gov |
| Powder Bed Fusion | Dopant in polymer powder | Polymer composites with modified thermal or mechanical properties |
Role in Pigment and Coating Formulations (as a precursor for inorganic components)
This compound finds application in the formulation of pigments and advanced coatings, where it can act both directly and as a precursor to inorganic functional components. mcc-hamburg.de In some formulations, it is used as a dispersing agent, a viscosity modifier, or a cross-linking agent that helps improve the strength and adhesion of paint and adhesive coatings. actabiotechnology.com
More advanced applications utilize this compound as a precursor that decomposes upon curing to form inorganic components like calcium carbonate or calcium oxide within the coating matrix. This in-situ formation can enhance properties such as opacity, thermal stability, and weather resistance. mcc-hamburg.de For example, finely dispersed calcium carbonate, which can be derived from the decomposition of this compound, is used as a white pigment and an alternative to titanium dioxide in some coating applications. pharmaexcipients.com Its ability to form uniform inorganic phases makes it valuable for creating specialized films. nbinno.com
The functions of this compound in coatings are summarized below.
| Function | Mechanism | Application Area |
| Cross-linking Agent / Curing Agent | Accelerates polymerization and network formation in the coating binder. | Paints, Adhesives actabiotechnology.com |
| Dispersing Agent / Viscosity Modifier | Helps to evenly distribute pigment particles and control the flow properties of the paint. | Paints actabiotechnology.com |
| Precursor to Inorganic Pigment | Decomposes upon heating/curing to form calcium carbonate or oxide, providing opacity. | White Coatings, Architectural Paints mcc-hamburg.depharmaexcipients.com |
| Precursor to Functional Component | Forms inorganic phases that can improve thermal stability or weather resistance. | Protective Coatings mcc-hamburg.de |
Precursor for Photonic and Optoelectronic Materials (e.g., scintillators, phosphors)
In the manufacturing of photonic and optoelectronic materials, high-purity precursors are essential for achieving the desired performance. This compound serves as a "former agent," or precursor, for depositing thin films with specific optical and electrical properties. acetylacetone.com.cnfengchengroup.comnbinno.com Its solubility in organic solvents and its ability to be precisely controlled in chemical vapor deposition (CVD) or sol-gel processes make it an ideal candidate for these demanding applications. nbinno.comnbinno.com
It is used in the creation of transparent conductive films, which are essential components in touchscreens and solar cells, and heat-reflecting glass films that improve energy efficiency in buildings and vehicles. nbinno.com Furthermore, this compound is a suitable calcium source for the sol-gel synthesis of calcium-containing ceramics like calcium hydroxyapatite. vu.lt Materials like hydroxyapatite can be doped with rare-earth elements to create phosphors for lighting and display applications. The use of a metalorganic precursor like this compound allows for low-temperature synthesis and excellent control over the stoichiometry and purity of the final photonic material.
The table below highlights its role as a precursor in this field.
| Material Type | Application | Role of this compound | Deposition/Synthesis Method |
| Transparent Conductive Films | Touchscreens, Solar Cells, LED Displays | Precursor for calcium-containing conductive layers | Chemical Vapor Deposition (CVD), Sol-Gel nbinno.com |
| Heat-Reflecting Glass Films | Architectural and Automotive Glass | Precursor for infrared-reflecting coatings | Coating Processes nbinno.com |
| Superconductive Films | High-efficiency Electronics | Precursor for precise layering of complex oxides | Chemical Deposition nbinno.com |
| Phosphors / Scintillators | Solid-state Lighting, Detectors | Precursor for host materials (e.g., Calcium Hydroxyapatite) | Sol-Gel Synthesis vu.lt |
Computational Chemistry and Theoretical Studies on Calcium Acetylacetonate
Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and bonding characteristics of calcium acetylacetonate (B107027). These studies provide a fundamental understanding of the interaction between the calcium ion and the acetylacetonate ligands.
Ligand Field Theory and Molecular Orbital Characterization
While Ligand Field Theory (LFT) is more traditionally applied to transition metal complexes with d-orbital splitting, its principles can be adapted to understand the nature of bonding in main group metal complexes like calcium acetylacetonate. In this context, LFT helps to describe the electrostatic and covalent interactions between the Ca²⁺ ion and the oxygen atoms of the acetylacetonate (acac) ligands. britannica.comlibretexts.orglibretexts.org The bonding is primarily ionic, arising from the electrostatic attraction between the positively charged calcium ion and the negatively charged oxygen atoms of the enolate form of the acetylacetonate ligand.
Computational studies on alkaline earth elements like calcium suggest that their empty (n-1)d atomic orbitals, which are close in energy to the valence np orbitals, can participate in bonding, particularly in complexes where the metal center is sufficiently positively charged. nih.gov This potential for d-orbital involvement increases down the group, with barium sometimes referred to as an "honorary transition metal." nih.gov
Prediction of Spectroscopic Properties (e.g., vibrational frequencies, electronic transitions)
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of this compound, including its vibrational and electronic spectra.
Vibrational Frequencies: DFT calculations have been successfully used to predict the vibrational frequencies of metal acetylacetonate complexes. researchgate.netnih.gov By calculating the harmonic frequencies, researchers can assign the experimentally observed bands in infrared (IR) and Raman spectra to specific molecular vibrations, such as C=O and C=C stretching modes within the acetylacetonate ligand, as well as Ca-O stretching modes. jlu.edu.cnelectronicsandbooks.com While a comprehensive table of calculated vibrational frequencies for this compound is not explicitly available in the searched literature, the methodology is well-established for analogous compounds. researchgate.net Theoretical calculations on the acetylacetonate anion itself have predicted its vibrational spectrum, providing a basis for understanding the ligand's behavior upon coordination to a metal ion.
Electronic Transitions: TD-DFT is the primary computational method for predicting electronic absorption spectra. cardiff.ac.uk For this compound, a closed-shell system, the electronic transitions are expected to be primarily ligand-centered (π → π*) or ligand-to-metal charge transfer (LMCT) in nature. TD-DFT calculations can predict the energies and oscillator strengths of these transitions, aiding in the interpretation of experimental UV-Vis spectra. Studies on other metal acetylacetonates (B15086760) have demonstrated the utility of TD-DFT in understanding their electronic spectra. nih.govresearchgate.netresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving this compound, from its decomposition in the gas phase to its behavior in solution and its role in catalysis.
Gas-Phase Decomposition Pathways for CVD/ALD Applications
This compound is a potential precursor for the deposition of calcium-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.netnih.govchemrxiv.orgumich.edu Understanding its gas-phase thermal decomposition mechanism is critical for optimizing these processes. DFT calculations can be employed to investigate the bond dissociation energies and reaction pathways for the decomposition of the precursor molecule. nih.govrsc.orgsemanticscholar.orgmdpi.com
Experimental studies on the thermal decomposition of solid this compound have shown that it decomposes to form calcium carbonate and subsequently calcium oxide. srce.hr Computational studies on similar metal acetylacetonate precursors for CVD have elucidated complex gas-phase reaction networks. For instance, investigations into the decomposition of aluminum acetylacetonate have identified multiple reaction channels and various gas-phase intermediates. rsc.orgsemanticscholar.org While specific DFT studies detailing the gas-phase decomposition pathways of this compound are not prevalent in the searched literature, the established computational methodologies for other CVD precursors provide a clear roadmap for such investigations. nih.govchemrxiv.orgnih.gov These studies would involve calculating the energetics of ligand dissociation, intramolecular rearrangements, and subsequent reactions of the fragments.
Solution-Phase Ligand Exchange and Complexation Dynamics
The behavior of this compound in solution is governed by dynamic processes such as ligand exchange and complexation with solvent molecules. Computational methods, including ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations, can provide insights into these phenomena at the atomic level. arxiv.orgnih.govoup.comosti.gov
While specific computational studies on the ligand exchange dynamics of this compound were not found, research on related systems highlights the potential of these methods. For example, computational investigations of ligand exchange in aqueous uranyl carbonate complexes have determined the free energy barriers for the exchange of carbonate and water ligands. rsc.org Similarly, molecular dynamics simulations have been used to study the binding of Ca²⁺ ions to biological molecules, revealing details about the coordination and dynamics of the calcium ion's inner solvation shell. nih.govoup.com Such computational approaches could be applied to this compound to understand the kinetics and mechanisms of ligand exchange with solvent molecules or other competing ligands in solution.
Catalytic Reaction Pathways Involving this compound
This compound has been explored as a catalyst in various organic reactions. researchgate.netacs.org DFT calculations are a powerful tool for elucidating the mechanisms of these catalytic processes, allowing for the mapping of reaction energy profiles, identification of transition states, and understanding of catalyst-substrate interactions. mdpi.comresearchgate.netnih.gov
While detailed DFT studies on catalytic cycles specifically involving this compound are scarce in the reviewed literature, computational investigations of calcium-catalyzed reactions provide a framework for understanding its potential roles. For instance, DFT has been used to study the mechanism of dicyandiamide (B1669379) synthesis using calcium cyanamide, revealing the rate-limiting steps and the influence of solvation. researchgate.netmdpi.com In another study, the mechanism of calcium-catalyzed graphenization of biochars was investigated, postulating the formation of a metastable calcium carbide intermediate. nih.gov
For a reaction catalyzed by this compound, a plausible mechanism would involve the coordination of the substrate to the calcium center, followed by activation of the substrate and subsequent chemical transformation. DFT calculations could be used to model the entire catalytic cycle, including substrate binding, transition states for bond formation/breaking, and product release, thereby providing a detailed molecular-level understanding of the catalytic process.
Molecular Dynamics Simulations for Precursor Transport and Deposition Processes
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering insights into the dynamic behavior of atoms and molecules over time. These simulations are particularly valuable for understanding the transport of precursor molecules in the gas phase and their subsequent deposition onto a substrate surface, which are fundamental steps in thin film growth.
While specific and extensive MD simulation data for this compound is not widely published, the principles of such studies can be understood from research on analogous metal β-diketonate complexes. nih.gov These simulations typically model the precursor's journey from the gas phase to the substrate, capturing critical events such as diffusion, adsorption, and thermal decomposition.
Key Research Findings from Analogous Systems:
Precursor Transport Dynamics: MD simulations can model the gas-phase behavior of Ca(acac)₂ molecules, calculating parameters such as mean free path and collision frequencies under various temperature and pressure conditions typical of a CVD reactor. This information is vital for understanding how the precursor is transported to the substrate surface.
Surface Adsorption and Diffusion: Simulations reveal the mechanisms of how a Ca(acac)₂ molecule adsorbs onto a specific substrate. They can predict the preferred adsorption sites, the orientation of the molecule on the surface, and the energy of adsorption. Following adsorption, the simulations can track the surface diffusion of the precursor, a process that is critical for achieving uniform film growth. For instance, simulations on other metal β-diketonates have shown that thermal energy from the heated substrate can induce significant molecular distortions and rolling diffusion, which can precede ligand dissociation. nih.gov
Decomposition Pathways: A crucial aspect of MD simulations is their ability to elucidate the thermal decomposition pathways of the precursor on the substrate. By simulating the breaking of chemical bonds at operational temperatures, researchers can identify the initial steps of film formation and the nature of the volatile byproducts. This is essential for predicting film purity and growth rates.
Below is an illustrative data table summarizing the typical parameters and outputs of an MD simulation for a generic metal acetylacetonate precursor, which would be analogous to a study on this compound.
| Simulation Parameter | Typical Value/Condition | Information Gained |
| System Size | 1 precursor molecule, 1 substrate slab (e.g., 5x5 nm) | Allows for detailed analysis of precursor-surface interactions. |
| Temperature | 500-800 K | Simulates typical CVD/ALD process temperatures. |
| Time Step | 1 femtosecond (fs) | Captures the rapid motions of atoms. |
| Simulation Duration | 1-10 nanoseconds (ns) | Provides sufficient time to observe adsorption and initial decomposition events. |
| Force Field | A specialized reactive force field | Accurately models the chemical bonding and reactions of the metal-organic complex. |
| Key Outputs | ||
| Adsorption Energy | -1 to -5 eV | Indicates the strength of the precursor's attachment to the surface. |
| Diffusion Coefficient | 10⁻⁹ to 10⁻⁷ cm²/s | Quantifies the mobility of the precursor on the substrate. |
| Bond Dissociation Events | Identification of breaking Ca-O bonds | Reveals the initial steps of the decomposition mechanism. |
Structure-Property Relationship Studies for Precursor Design
The design of effective precursors is a central challenge in materials deposition, and computational structure-property relationship studies are instrumental in addressing this. These studies aim to understand how the molecular structure of a precursor influences its key physical and chemical properties, such as volatility, thermal stability, and reactivity. For β-diketonate complexes like this compound, this often involves modifying the ligands to fine-tune these properties. mdpi.com
Key Research Findings and Principles:
Volatility and Thermal Stability: The volatility of a precursor is critical for its efficient transport in the gas phase. Computational studies can predict the vapor pressure of a precursor based on its molecular structure. For instance, modifications to the acetylacetonate ligand, such as fluorination, have been extensively studied in other metal β-diketonates to enhance volatility. researchgate.net Theoretical calculations can quantify the effect of such substitutions on the intermolecular forces, which in turn govern the volatility.
Ligand Design and Reactivity: The nature of the ligands surrounding the central metal atom significantly impacts the precursor's reactivity and decomposition temperature. rsc.org Computational models can predict how different ligand modifications will affect the strength of the metal-ligand bonds. Weaker bonds may lead to lower deposition temperatures, which can be advantageous for certain applications. However, the precursor must also be stable enough to avoid premature decomposition in the gas phase.
Preventing Oligomerization: For alkaline earth metals like calcium, β-diketonate complexes can have a tendency to form oligomers (i.e., chains of multiple precursor molecules). researchgate.net This can reduce volatility and lead to non-ideal deposition behavior. Computational studies can explore how the addition of neutral donor ligands can saturate the coordination sphere of the calcium atom, thereby preventing oligomerization and improving the precursor's performance. researchgate.net
The following table illustrates the relationship between structural modifications to a generic β-diketonate ligand and the resulting properties of the precursor, based on established principles in precursor design.
| Structural Modification | Effect on Precursor Property | Rationale |
| Fluorination of Ligands | Increased Volatility | Reduces intermolecular van der Waals forces. |
| Decreased Thermal Stability | The electron-withdrawing nature of fluorine can weaken the metal-oxygen bonds. | |
| Bulky Substituent Groups | Increased Volatility | Can disrupt intermolecular packing and reduce oligomerization. |
| Steric Hindrance | May influence surface reactions and film growth mechanisms. | |
| Addition of Donor Ligands | Increased Stability and Volatility | Saturates the metal's coordination sphere, preventing oligomerization. |
| Modified Reactivity | The nature of the donor ligand can influence the decomposition pathway. |
Future Directions and Unaddressed Research Avenues for Calcium Acetylacetonate Chemistry
Development of Next-Generation Calcium Acetylacetonate (B107027) Precursors with Enhanced Volatility and Stability
The utility of calcium acetylacetonate as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is contingent on its thermal properties, specifically its volatility and stability. Future research should focus on the rational design of novel this compound derivatives that exhibit improved performance characteristics.
One promising approach involves the modification of the acetylacetonate ligand itself. The introduction of sterically bulky or fluorinated substituents could enhance the volatility of the resulting calcium complex by reducing intermolecular interactions in the solid state. Additionally, the design of ligands that form more thermally stable calcium complexes could widen the deposition window and improve film purity by minimizing premature decomposition.
The development of these next-generation precursors will require a synergistic approach that combines synthetic chemistry with advanced characterization techniques. A systematic study of the relationship between ligand structure and the resulting precursor's thermal properties will be crucial for the rational design of new and improved calcium sources for thin-film deposition.
Table 1: Potential Strategies for Enhancing this compound Precursor Properties
| Strategy | Desired Outcome | Example Approach |
| Ligand Modification | Increased Volatility | Introduction of fluorinated alkyl groups to the acetylacetonate backbone. |
| Ligand Modification | Enhanced Thermal Stability | Incorporation of bulky substituents to sterically shield the metal center. |
| Heteroleptic Complexes | Tunable Properties | Synthesis of mixed-ligand complexes with other β-diketonates or alkoxides. |
| Adduct Formation | Improved Vapor Pressure | Formation of adducts with neutral donor ligands. |
Advanced In-Situ Characterization Techniques for Dynamic Processes During Material Deposition
A deeper understanding of the fundamental chemical and physical processes that occur during the deposition of calcium-containing thin films from this compound is essential for optimizing film properties and developing new applications. The use of advanced in-situ characterization techniques can provide real-time insights into these dynamic processes.
Techniques such as in-situ X-ray diffraction (XRD) and reflectance anisotropy spectroscopy (RAS) can be employed to monitor the growth of crystalline films in real-time. aip.orgresearchgate.netmdpi.com This would allow for the precise control of film thickness, crystal structure, and orientation. Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be used to probe the chemical composition of the gas phase and the growing film, providing valuable information about reaction mechanisms and the incorporation of impurities. nih.gov
Furthermore, the application of in-situ surface-sensitive techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), could provide atomic-scale information about the nucleation and growth of thin films. This level of detail would be invaluable for understanding the initial stages of film formation and for developing strategies to control film morphology and microstructure. The integration of these advanced in-situ characterization techniques into CVD and ALD reactors will be a key enabler for the development of next-generation calcium-based materials. psu.edu
Exploration of Novel Synthetic Pathways with Reduced Environmental Impact
The traditional synthesis of metal acetylacetonates (B15086760) often involves the use of organic solvents and can generate significant chemical waste. aip.org Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes to this compound. This aligns with the broader principles of green chemistry, which aim to minimize the environmental impact of chemical processes. ed.govqualitydigest.com
One promising approach is the use of solvent-free or aqueous synthetic methods. hep.com.cnacs.org For example, mechanochemical synthesis, which involves the grinding of solid reactants, can often be performed without the need for a solvent. Aqueous routes, where water is the only solvent, are also highly desirable from an environmental perspective. hep.com.cn The development of efficient and scalable green synthetic methods for this compound would not only reduce its environmental footprint but could also lead to lower production costs. google.comgoogle.com
Another area of investigation is the use of alternative starting materials. For instance, the direct reaction of calcium oxide or calcium hydroxide (B78521) with acetylacetone (B45752) could provide a more atom-economical route to the desired product compared to methods that start from calcium salts. The exploration of catalytic methods for the synthesis of this compound could also lead to more efficient and sustainable processes.
Table 2: Comparison of Synthetic Routes for Metal Acetylacetonates
| Synthetic Method | Advantages | Disadvantages |
| Traditional Solvent-Based | High yield, well-established | Use of volatile organic compounds, waste generation |
| Aqueous Synthesis | Environmentally friendly, low cost | Product isolation can be challenging |
| Mechanochemistry | Solvent-free, rapid reaction times | Scalability can be an issue |
| Direct Reaction with Oxides/Hydroxides | High atom economy, simpler process | Reaction kinetics may be slow |
Expansion of Application Domains in Emerging Technologies and Niche Areas
While this compound is already utilized in various applications, there is significant potential for its use in emerging technologies and niche areas. nbinno.comnbinno.comfengchengroup.com Its properties as a precursor for calcium-containing materials make it a candidate for a range of advanced applications.
In the field of electronics, this compound could be explored as a precursor for the deposition of calcium-based dielectric materials for use in next-generation transistors and memory devices. Its role in the formation of transparent conductive films also suggests potential applications in flexible electronics and optoelectronic devices. nbinno.com
In the energy sector, calcium-based materials are being investigated for applications in batteries and solar cells. americanelements.com this compound could serve as a precursor for the synthesis of these materials, potentially offering advantages in terms of cost and performance. Furthermore, its catalytic properties could be harnessed for the development of new chemical transformations relevant to the production of biofuels and other renewable energy sources. nanotrun.commcc-hamburg.de
Other potential niche applications include its use in the synthesis of biocompatible calcium phosphate (B84403) coatings for medical implants and as a component in advanced ceramic materials with tailored thermal or mechanical properties. nih.govmdpi.com A systematic exploration of these and other potential application areas could significantly expand the technological relevance of this compound.
Synergistic Integration of Experimental and Computational Methodologies for Rational Design
The traditional, trial-and-error approach to materials discovery and process optimization is often time-consuming and expensive. The synergistic integration of experimental and computational methodologies offers a more efficient and rational approach to the design of new materials and chemical processes involving this compound. nih.govacs.orgarxiv.org
Computational techniques, such as density functional theory (DFT), can be used to predict the structures and properties of novel this compound precursors. rsc.org This would allow for the in-silico screening of a large number of potential candidates before committing to their synthesis and experimental evaluation. Molecular dynamics (MD) simulations can be employed to study the transport of precursor molecules in the gas phase and their interactions with the substrate surface during deposition, providing insights into the mechanisms of film growth.
The results of these computational studies can then be used to guide experimental efforts, focusing on the most promising precursor candidates and deposition conditions. mdpi.com Conversely, experimental data can be used to validate and refine the computational models, leading to a continuous feedback loop that accelerates the pace of discovery and innovation. This integrated approach will be essential for tackling the complex challenges associated with the development of next-generation materials and processes based on this compound.
Conclusion
Summary of Key Research Insights on Calcium Acetylacetonate (B107027) Chemistry
Beyond its role as a stabilizer, calcium acetylacetonate is a valuable catalyst in various organic syntheses. nbinno.com Its organometallic nature facilitates a range of chemical reactions, making it instrumental in the production of intermediates for pharmaceuticals and other fine chemicals. nbinno.com Furthermore, it is employed as a resin cross-linking agent and a hardening accelerator. lanyachem.com
In the realm of materials science, this compound serves as a precursor for the synthesis of specialized materials. nbinno.com It is used in the creation of conductive films and heat-reflecting glass, where its chemical structure allows for incorporation into complex matrices to modify their properties for specific technological applications. nbinno.com
Recapitulation of its Broader Impact in Chemical Sciences and Materials Engineering
The impact of this compound extends broadly across chemical sciences and materials engineering, driven by its versatility, efficacy, and favorable environmental profile. As a non-toxic plastic stabilizer, it offers a safer and more sustainable alternative to traditional, hazardous additives like those based on lead, aligning with modern environmental and health standards. nbinno.comlanyachem.com This has been a significant driver for its adoption in the polymer industry. nbinno.com
The compound's role as a catalyst and intermediate in organic synthesis underscores its importance in advancing chemical manufacturing processes, enabling the efficient production of high-value products. nbinno.comdataintelo.com Its adaptability is a key factor in ongoing chemical research and industrial process development. dataintelo.com
Q & A
Q. What experimental methods are recommended for synthesizing calcium acetylacetonate with high purity?
this compound is typically synthesized via ligand substitution reactions, where calcium salts (e.g., calcium chloride) react with acetylacetone in a solvent system under controlled pH. A common protocol involves refluxing stoichiometric amounts of calcium carbonate and acetylacetone in methanol or ethanol, followed by crystallization . Characterization requires elemental analysis, FTIR (to confirm β-diketonate ligand coordination), and X-ray diffraction (XRD) for structural verification. Purity assessment via thermogravimetric analysis (TGA) ensures minimal residual solvents or unreacted precursors .
Q. How does this compound function as a thermal stabilizer in PVC, and what analytical techniques validate its efficacy?
this compound acts as a Lewis acid, neutralizing HCl released during PVC degradation. Its β-diketonate ligands chelate metal ions, preventing catalytic degradation. Synergistic effects with β-diketones like stearoylbenzoylmethane enhance stabilization . Efficacy is tested via TGA to measure decomposition onset temperatures, dynamic mechanical analysis (DMA) for polymer stability under stress, and FTIR to track HCl evolution. Comparative studies with lead-based stabilizers are critical for evaluating environmental and performance trade-offs .
Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., polymer blends)?
High-performance liquid chromatography (HPLC) with UV detection at 280 nm (λmax for acetylacetonate ligands) is widely used. Sample preparation involves dissolving the polymer in tetrahydrofuran (THF) followed by centrifugation to remove insoluble residues. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies calcium content, ensuring method specificity .
Advanced Research Questions
Q. How does this compound influence the graphitization of carbonaceous materials, and what mechanistic insights exist?
this compound decomposes to CaO during pyrolysis, catalyzing carbon-CO2 gasification and promoting graphitic ordering. In Refcoal cokes, XRD and Raman spectroscopy reveal increased graphitization degrees (lower D/G band ratios) with higher calcium content. Comparative studies with calcium fluoride show similar catalytic activity, suggesting oxide intermediates are critical .
Q. What are the implications of this compound on microbial colonization resistance in biological systems?
A single 250 mg/kg dose in rats reduces Lactobacillus and Bifidobacterium populations by >57%, altering colon microbiota balance. This suggests metal-ligand complexes may disrupt bacterial membranes or metabolic pathways. Follow-up studies should combine metagenomic sequencing and cytotoxicity assays to identify specific mechanisms and potential mitigators .
Q. How does this compound function as a hole-blocking layer in hybrid polymer LEDs, and what thickness optimizes device performance?
In ZnO/polymer LEDs, this compound layers (10–50 nm) reduce electron-hole recombination by aligning energy levels. Thickness-dependent studies using atomic force microscopy (AFM) and electroluminescence spectroscopy show optimal performance at 30 nm, balancing conductivity and blocking efficiency. XPS confirms interfacial stability between layers .
Q. What role does this compound play in the synthesis of ITO nanocrystals, and how does it affect plasmonic properties?
As a co-precipitation agent, this compound modulates indium-tin oxide (ITO) nanocrystal size and crystallinity. TEM and UV-vis-NIR spectroscopy reveal that ligand exchange with oleylamine enhances mid-IR plasmon resonance. Comparative syntheses without calcium show broader size distributions and reduced coupling efficiency .
Methodological Challenges
Q. How can researchers resolve contradictions in reported thermal stability thresholds for this compound?
Discrepancies arise from varying experimental conditions (e.g., heating rates, atmosphere). Controlled TGA studies under inert (N2) vs. oxidative (air) atmospheres show decomposition onset at 270°C and 230°C, respectively. Cross-validation with differential scanning calorimetry (DSC) and in situ XRD under thermal stress clarifies phase transitions .
Q. What strategies improve the dispersion of this compound in hydrophobic polymer matrices?
Surface modification with fatty acids (e.g., stearic acid) enhances compatibility. SEM-EDS mapping confirms uniform distribution, while rheological tests quantify reduced aggregation. Solvent-assisted ball milling (e.g., with THF) further improves dispersion without degrading ligands .
Emerging Research Directions
Q. Can this compound be integrated into MOFs or covalent organic frameworks (COFs) for catalytic applications?
Preliminary studies show its β-diketonate ligands can coordinate with Zr<sup>4+</sup> or Fe<sup>3+</sup> nodes, forming porous frameworks. Catalytic testing in CO2 reduction or oxidative coupling reactions requires in situ XAFS to monitor active sites and ligand stability during cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
